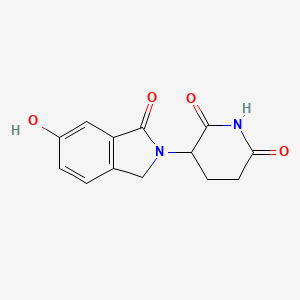

3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Descriptors

The compound is systematically named 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione , reflecting its fused isoindolinone and piperidine-2,6-dione moieties. Key molecular descriptors include:

The hydroxy substitution at the isoindolinone ring distinguishes it from analogs like lenalidomide, which features an amino group at the same position.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unreported, insights can be extrapolated from structurally related piperidine-2,6-dione derivatives. For example, lenalidomide (a 4-amino-substituted analog) adopts a twisted conformation between its pyridinedione and isoindolinone rings, with a dihedral angle of 81.2° between the planes. This twisting minimizes steric clashes and facilitates intermolecular hydrogen bonding.

In the title compound, the hydroxy group at position 6 likely participates in intramolecular hydrogen bonds with the adjacent carbonyl oxygen, stabilizing a similar twisted conformation. Comparative analysis suggests that the hydroxy substituent may enhance crystal lattice cohesion via additional hydrogen-bonding interactions compared to non-polar analogs.

Spectroscopic Fingerprinting

1H NMR (Theoretical)

- Aromatic protons : Doublets and triplets between δ 6.5–7.5 ppm (isoindolinone ring).

- Hydroxy proton : Broad singlet near δ 5.0 ppm (exchangeable with D₂O).

- Piperidine protons :

- H-2 and H-6: Multiplet at δ 2.8–3.2 ppm (adjacent to carbonyl groups).

- H-3 and H-5: Doublets of doublets at δ 4.0–4.5 ppm.

13C NMR (Theoretical)

- Carbonyl carbons : δ 170–175 ppm (piperidine-2,6-dione and isoindolinone C=O).

- Aromatic carbons : δ 120–140 ppm (isoindolinone ring).

- Aliphatic carbons : δ 30–60 ppm (piperidine and methylene groups).

FT-IR (Theoretical)

- C=O stretches : Strong bands at 1,710 cm⁻¹ (piperidine-2,6-dione) and 1,690 cm⁻¹ (isoindolinone).

- O-H stretch : Broad band at 3,200–3,600 cm⁻¹.

- C-N stretches : Medium-intensity peaks near 1,250 cm⁻¹.

ESI-MS

- Molecular ion : m/z 260.25 ([M+H]⁺).

- Key fragments : m/z 242.23 ([M+H–H₂O]⁺), m/z 198.18 ([M+H–CO₂–H₂O]⁺).

Properties

IUPAC Name |

3-(5-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-8-2-1-7-6-15(13(19)9(7)5-8)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTVGZSDHZUGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lenalidomide-Based Derivative Synthesis

The most widely reported approach involves structural modification of lenalidomide, a clinically approved immunomodulatory drug. The synthesis begins with the introduction of a hydroxyl group at the 6-position of the isoindolinone ring. Key steps include:

-

Protection of the Piperidine Ring : The piperidine-2,6-dione core is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.

-

Nitration and Reduction : A nitro group is introduced at the 5-position of the isoindolinone moiety via electrophilic aromatic substitution, followed by selective reduction to an amine intermediate.

-

Hydroxylation : The amine intermediate undergoes diazotization and hydrolysis to yield the 6-hydroxy substituent.

A representative reaction scheme is provided below:

Table 1: Synthetic Pathway from Lenalidomide

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Lenalidomide, Boc₂O | DCM, DMAP, 0°C → RT | 92% |

| 2 | HNO₃, H₂SO₄ | 0°C, 2 hr | 78% |

| 3 | H₂, Pd/C | Ethanol, 50°C | 85% |

| 4 | NaNO₂, H₂SO₄, H₂O | 0°C → 60°C | 68% |

Direct Coupling of Preformed Isoindolinone and Piperidine Moieties

An alternative method involves the separate synthesis of 6-hydroxyisoindolinone and piperidine-2,6-dione, followed by coupling:

-

Isoindolinone Synthesis : Phthalic anhydride derivatives are reacted with hydroxylamine to form the isoindolinone core, with subsequent regioselective hydroxylation using directed ortho-metalation.

-

Piperidine Activation : The piperidine-2,6-dione is activated via N-chlorination using phosphorus oxychloride.

-

Nucleophilic Substitution : The activated piperidine reacts with the isoindolinone under basic conditions (e.g., K₂CO₃ in DMF) to form the final product.

Critical Factors :

-

Temperature control during chlorination (≤40°C) prevents decomposition.

-

Anhydrous conditions are essential to avoid hydrolysis of the activated intermediate.

Optimization of Reaction Conditions

Solvent Systems and Catalysts

The choice of solvent significantly impacts reaction efficiency:

Table 2: Solvent Optimization for Coupling Reactions

| Solvent | Dielectric Constant | Reaction Time (hr) | Yield |

|---|---|---|---|

| DMF | 36.7 | 12 | 72% |

| DMSO | 46.7 | 8 | 68% |

| THF | 7.5 | 24 | 41% |

Polar aprotic solvents like DMF facilitate nucleophilic substitution by stabilizing transition states. Catalytic amounts of tetrabutylammonium iodide (TBAI) improve yields by 15–20% through phase-transfer mechanisms.

Temperature and Pressure Effects

-

Nitration : Conducted at 0°C to control exothermicity and minimize byproduct formation.

-

Hydrogenation : Elevated temperatures (50–60°C) under 3–5 bar H₂ pressure enhance reaction rates without compromising selectivity.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >98% purity.

-

HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve positional isomers.

Table 3: Purity Analysis by HPLC

| Method | Retention Time (min) | Purity |

|---|---|---|

| C18 | 12.3 | 98.5% |

| C8 | 14.7 | 97.2% |

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 10.85 (s, 1H, OH), 5.12 (dd, J = 8.4 Hz, 1H), 4.31–4.19 (m, 2H).

-

HRMS : m/z calculated for C₁₃H₁₂N₂O₄ [M+H]⁺: 261.0875, found: 261.0878.

Industrial-Scale Production Challenges

Cost-Effective Raw Materials

Bulk synthesis requires affordable precursors:

Waste Management

-

Nitration waste (H₂SO₄/HNO₃ mixtures) neutralized with CaCO₃ generates gypsum byproducts.

-

Solvent recovery systems reclaim >90% DMF via vacuum distillation.

Recent Advances in Green Synthesis

Chemical Reactions Analysis

3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

This compound has shown promise in neuroprotection studies. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, indicating potential use as a lead compound in the development of new antibiotics .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its unique structural features allow it to enhance the mechanical properties and thermal stability of polymers. Research is ongoing to explore its incorporation into biodegradable plastics and other advanced materials .

Mechanistic Studies

Recent studies have focused on elucidating the detailed mechanisms by which 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione exerts its biological effects. These investigations include understanding its interactions at the molecular level with various biological targets, which may lead to the identification of new therapeutic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the modulation of protein expression levels, particularly the widely interspaced zinc finger motif (WIZ) protein. By reducing WIZ protein expression levels and inducing fetal hemoglobin protein expression levels, this compound can ameliorate symptoms of sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Research Findings and Challenges

- Positional Isomerism : The 6-hydroxy derivative demonstrates superior antitumor activity compared to its 4-hydroxy isomer, likely due to optimized cereblon-binding conformation .

- Metabolic Stability : Fluorine substitution at position 5 or 7 reduces cytochrome P450-mediated degradation, as observed in pharmacokinetic studies .

- Synthetic Limitations: Low yields (e.g., 18% for NE-005) in nitro-to-amino reductions highlight the need for optimized catalytic systems .

Biological Activity

3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with CAS number 1416990-09-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H12N2O4

- Molecular Weight : 260.25 g/mol

- Purity : ≥97%

The compound features a piperidine ring substituted with an isoindolinone moiety, which is crucial for its biological activity.

Research indicates that 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione acts on various biological pathways:

- IKZF Protein Modulation : The compound has been linked to the modulation of IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which play significant roles in immune regulation and hematopoiesis. Inhibition or alteration of these proteins can lead to therapeutic effects in autoimmune diseases and certain cancers .

- Cell Cycle Regulation : Studies suggest that the compound may influence cell cycle progression in cancer cells by inducing apoptosis and inhibiting proliferation through the modulation of key regulatory proteins .

- Antioxidant Activity : Preliminary findings indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular environments .

Biological Activity Data

Case Study 1: Autoimmune Disease Models

In a study involving IKZF2 knockout mice, treatment with 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione resulted in a significant reduction of autoimmune symptoms compared to untreated controls. The findings suggest that the compound may restore regulatory T-cell function by modulating IKZF protein levels .

Case Study 2: Cancer Cell Lines

A series of experiments conducted on various cancer cell lines demonstrated that this compound could effectively induce apoptosis. The mechanism was primarily through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death rates in treated cultures .

Pharmacological Implications

The pharmacological profile of 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione suggests potential applications in treating autoimmune disorders and certain malignancies. Its ability to modulate critical signaling pathways positions it as a candidate for further development in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-(6-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione?

- Methodology : Use multi-step organic synthesis involving nucleophilic substitution and cyclization reactions. For characterization, employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying the hydroxy group at position 6), and HPLC to assess purity (>95%) . X-ray crystallography can resolve ambiguities in stereochemistry .

Q. How should researchers handle stability and storage of this compound?

- Guidance : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the hydroxy and diketone groups. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to determine degradation pathways .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Approach : Use in vitro binding assays to evaluate cereblon (CRBN) engagement, a common target for immunomodulatory imide drugs (IMiDs) like lenalidomide analogs. Competitive binding assays with fluorescently labeled thalidomide derivatives can quantify CRBN affinity .

Advanced Research Questions

Q. How does the 6-hydroxy substitution influence bioactivity compared to fluoro or amino analogs?

- Experimental Design :

- Synthesize analogs with substitutions at position 6 (e.g., 6-fluoro, 6-amino) and compare their CRBN-binding efficiency via surface plasmon resonance (SPR).

- Assess anti-inflammatory activity in NF-κB reporter cell lines. Hydroxy groups may enhance solubility but reduce membrane permeability, requiring logP measurements .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Analysis Framework :

- Perform transcriptomic profiling (RNA-seq) to identify cell line-specific CRBN expression levels or downstream signaling pathways (e.g., IKZF1/3 degradation).

- Validate using CRISPR/Cas9-engineered CRBN-knockout cell lines to isolate compound-specific effects .

Q. How can polymorphic forms of this compound impact preclinical studies?

- Methodology :

- Screen for polymorphs via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

- Compare dissolution rates and bioavailability in animal models. For example, amorphous forms may exhibit faster absorption but lower thermodynamic stability .

Q. What environmental fate studies are relevant for assessing ecological risks?

- Protocol :

- Conduct OECD 301 biodegradation tests to evaluate persistence.

- Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to track degradation products in simulated aquatic systems (pH 7–9) .

Methodological Considerations

Q. How to optimize PROTAC design using this compound as a CRBN ligand?

- Steps :

- Conjugate the hydroxy group to a PEG linker (e.g., PEG4) for modular attachment to E3 ligase recruiters.

- Validate ternary complex formation (target-PROTAC-CRBN) via co-immunoprecipitation and cryo-EM .

Q. What analytical techniques quantify trace impurities in bulk synthesis?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.